molecular formula C10H10ClN3O2 B2655932 4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride CAS No. 1989671-35-3

4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride

Cat. No.: B2655932
CAS No.: 1989671-35-3
M. Wt: 239.66
InChI Key: AXHMYGJTUFDDFD-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride is a compound that features an imidazole ring attached to a benzoic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with imidazole. One common method is the reaction of 4-iodobenzoic acid with imidazole in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial to handle the reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling agents like palladium catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Coupling reactions can result in biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which influences the compound’s biological activity . The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride is unique due to its specific combination of the imidazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(imidazol-1-ylamino)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c14-10(15)8-1-3-9(4-2-8)12-13-6-5-11-7-13;/h1-7,12H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHMYGJTUFDDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-35-3
Record name 4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride
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